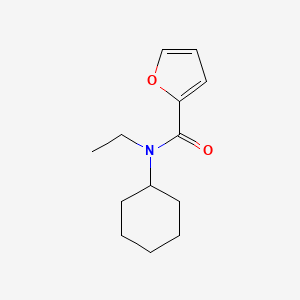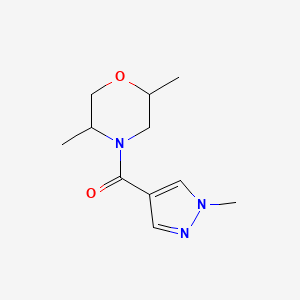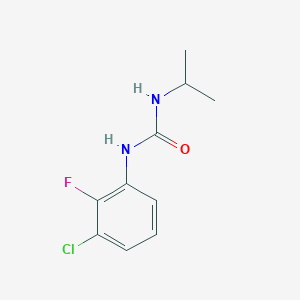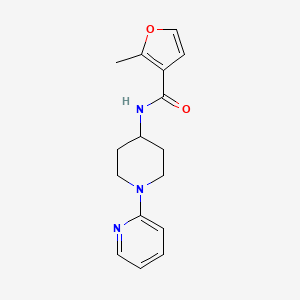![molecular formula C14H13ClN2O2 B7510690 N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit promising activity in various biochemical and physiological assays.
Mecanismo De Acción
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to act as an antagonist of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the brain, which is involved in cognitive function. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant activity, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit high purity and yield. This compound has also been shown to exhibit activity against various biological targets, making it a useful tool for investigating the mechanisms of various biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in animal models, which may limit its potential therapeutic applications. Additionally, further studies are needed to fully understand the long-term effects of this compound on biological systems.
Direcciones Futuras
There are several future directions for the study of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. One potential area of research is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. This compound has been shown to increase the level of acetylcholine in the brain, which may have potential therapeutic applications in cognitive disorders.
Another potential area of research is the investigation of the anti-inflammatory and anti-oxidant activity of this compound. These properties may have potential therapeutic applications in various inflammatory disorders, such as arthritis.
Overall, this compound is a promising compound for scientific research. Its potential therapeutic applications and mechanisms of action make it a useful tool for investigating various biological processes. Further studies are needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-acetylpyridine in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied extensively for its potential application in scientific research. It has been shown to exhibit activity against various biological targets, including enzymes and receptors. This compound has been used in cell-based assays, biochemical assays, and animal models to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-7-6-10(8-13(17)18)14(19)16-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLQOMHVTUCBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

